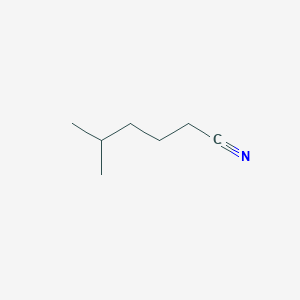

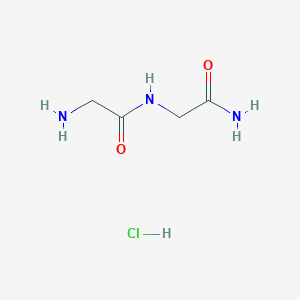

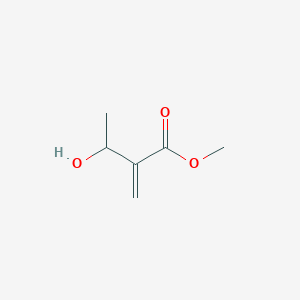

2-氨基-N-(2-氨基-2-氧代乙基)乙酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper reports the synthesis of N-(4-acetylphenyl)-2-chloroacetamide and 2-(4-acetylanilino)-2-oxoethyl cinnamate, highlighting a more efficient synthetic method for the latter. Paper details the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene. Paper outlines a multi-step synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, including acetylation, esterification, and ester interchange steps.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are crucial for their biological activity. Paper provides crystal structures of two amide-based derivatives, showing coplanar and V-shaped geometries for the compounds. Paper discusses the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, determined by X-ray crystallography. Paper describes the orthorhombic crystal system of an anticancer drug candidate, with intermolecular hydrogen bonds contributing to the stability of the structure.

Chemical Reactions Analysis

The reactivity of acetamide derivatives with other chemical entities is another area of interest. Paper explores the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, leading to the formation of angular heterocyclic compounds. This suggests a common reaction pathway for the formation of such structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. Paper examines the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides and discusses the impact of hydrogen bonding and packing interactions on the compound's properties. The presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds are noted, which could affect solubility, melting point, and other physical properties.

科学研究应用

合成和结构分析

- 氧化还原衍生物的合成和结构:本研究讨论了衍生物的合成,包括 4-(2-氨基-2-氧代乙基)-2,2,6,6-四甲基哌啶-1-氧基。该研究探讨了各种衍生物中杂环氮原子的几何差异,并强调了涉及这些化合物的氧化还原反应的容易性 (Sen', Shilov, & Golubev, 2014)。

构象分析

- 2-氨基-2-脱氧-D-己吡喃糖衍生物的有利构象:本研究计算了 D-葡萄糖、D-半乳糖和 D-甘露糖的 2-氨基-2-脱氧(盐酸盐)衍生物的构象自由能。它确定了最稳定的构象,并讨论了水溶液中质子化和 N-乙酰化氨基衍生物中的邻位效应 (Taga & Osaki, 1975)。

有机化学中的合成应用

- 取代的 2-(2-氧代吡咯烷-1-基)乙酰胺的合成:本文提出了一种合成取代的 4-[(2-氨基-2-氧代乙基)氨基]丁酸的方法。它描述了 2-氨基乙酸和 3-氨基丙酸与氯乙酰胺的烷基化产物,提供了对新合成途径的见解 (Kavina, Sizov, & Yakovlev, 2017)。

天体化学意义

- 天体化学中的氢原子抽象:本研究探讨了氢原子与乙酰胺 (CH3CONH2) 反应生成 2-氨基-2-氧代乙基自由基。它提供了对乙酰胺作为星际介质中复杂有机分子前体的作用的见解,突出了在非生物或非生物条件下形成复杂有机分子的途径 (Haupa, Ong, & Lee, 2020)。

属性

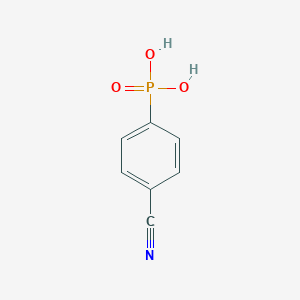

IUPAC Name |

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.ClH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYOALCNQWIADB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601829 |

Source

|

| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(carbamoylmethyl)acetamide hydrochloride | |

CAS RN |

16438-42-9 |

Source

|

| Record name | 16438-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)